(4-(Diphenylphosphoryl)phenyl)boronic acid
Description
Evolution and Significance of Boronic Acids in Modern Catalysis
Boronic acids, a class of organoboron compounds featuring a carbon-boron bond and two hydroxyl groups, have become indispensable in modern organic chemistry. rsc.org Their rise to prominence is largely attributed to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method for which its developers were awarded the Nobel Prize in Chemistry in 2010. nih.gov This reaction allows for the formation of carbon-carbon bonds between a variety of organic partners, a process fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov
The utility of boronic acids extends beyond their role as mere coupling partners. They are recognized as mild Lewis acids, capable of activating substrates through coordination. rsc.org Furthermore, their ability to form reversible covalent bonds with diols has been exploited in sensing, separation, and drug delivery applications. nih.govresearchgate.net In catalysis, this reversible interaction can be harnessed to activate hydroxyl groups, facilitating a range of transformations under mild conditions and with high atom economy. rsc.org
Role of Phosphine (B1218219) Ligands in Transition Metal-Catalyzed Reactions
Phosphine ligands, organic derivatives of phosphine (PH₃), are central to the success of a vast array of transition metal-catalyzed reactions. By coordinating to the metal center, these ligands modulate its electronic and steric properties, thereby influencing the catalyst's stability, activity, and selectivity. acs.org The electronic nature of a phosphine ligand—whether it is electron-donating or electron-withdrawing—can impact the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. nih.gov
The steric bulk of phosphine ligands is equally critical. Large, bulky ligands can create a specific coordination environment around the metal, promoting certain reaction pathways while disfavoring others. This steric influence is a key factor in achieving high selectivity in many catalytic processes, including asymmetric catalysis where the formation of a single enantiomer of a chiral molecule is desired. The development of diverse phosphine ligands with tunable properties has been a driving force in the advancement of cross-coupling chemistry and other catalytic transformations. libretexts.org
Conceptual Framework for Bifunctional Organoboron-Phosphorus Compounds as Integrated Ligand-Reagent Systems
The concept of integrating a boronic acid and a phosphine moiety within the same molecule gives rise to a bifunctional system with the potential for unique reactivity. Such a compound could, in theory, act as both a ligand (through the phosphorus atom) and a reagent or co-catalyst (through the boronic acid group). This dual functionality opens up possibilities for novel catalytic cycles where the two groups act in concert.
For instance, the phosphine portion could bind to a transition metal center, bringing the boronic acid functionality into close proximity to the reactive site. This could facilitate intramolecular reactions or substrate activation. Bifunctional catalysts containing both acidic (like a boronic acid) and basic or coordinating (like a phosphine) sites can enable cooperative catalysis, where both functionalities participate in the rate-determining step of a reaction. rsc.orgnih.gov Research into bifunctional organocatalysts has demonstrated the potential of such systems to promote reactions with high efficiency and selectivity. ox.ac.uk
Research Landscape and Specific Relevance of (4-(Diphenylphosphoryl)phenyl)boronic Acid
A comprehensive search of the current scientific literature reveals a notable absence of detailed studies focused specifically on this compound. While the synthesis and application of numerous substituted phenylboronic acids and arylphosphine oxides are well-documented, this particular hybrid molecule does not appear to have been the subject of dedicated research publications. Its chemical structure, featuring a diphenylphosphoryl group para to a boronic acid on a phenyl ring, suggests its potential as a bifunctional molecule in catalysis. The diphenylphosphoryl group, a phosphine oxide derivative, could influence the electronic properties of the boronic acid or act as a coordinating site.
The lack of specific research on this compound means that its synthesis, physical and chemical properties, and potential catalytic activity are yet to be formally reported and characterized. The exploration of such a molecule would be a valuable contribution to the field of bifunctional catalysis, potentially leading to the development of new catalytic systems with unique reactivity. Future research would be needed to synthesize this compound, characterize its structure and properties, and investigate its performance in various catalytic reactions. Such studies would be essential to determine if the conceptual advantages of combining a phosphine oxide and a boronic acid in this specific arrangement translate into tangible benefits in catalytic applications.
Properties
Molecular Formula |
C18H16BO3P |
|---|---|
Molecular Weight |
322.1 g/mol |
IUPAC Name |
(4-diphenylphosphorylphenyl)boronic acid |
InChI |
InChI=1S/C18H16BO3P/c20-19(21)15-11-13-18(14-12-15)23(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20-21H |
InChI Key |
XXEKRCIJCZAEBD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Catalytic Applications of 4 Diphenylphosphoryl Phenyl Boronic Acid in Organic Transformations
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Compound as a Ligand or Reagent
Carbon-Phosphorus (C-P) Bond Formation
The construction of carbon-phosphorus (C-P) bonds is fundamental to the synthesis of a wide array of organophosphorus compounds, which have significant applications in materials science, medicinal chemistry, and as ligands in catalysis. (4-(Diphenylphosphoryl)phenyl)boronic acid serves as a key substrate in methodologies developed for the efficient formation of these crucial bonds.
A novel and efficient protocol for the formation of C-P bonds involves the nickel-catalyzed cross-coupling of arylboronic acids with P(O)H compounds, such as H-phosphine oxides, H-phosphinates, and H-phosphites. This method provides a powerful and general tool for the synthesis of various aryl-phosphorus compounds, including valuable triarylphosphine oxides. This reaction represents the first instance of a nickel-catalyzed C-P bond formation between arylboronic acids and P(O)H compounds. researchgate.net
The reaction demonstrates broad substrate scope and tolerates a wide range of functional groups on the arylboronic acid partner. Research has identified NiBr₂ as an optimal catalyst, often used in conjunction with a base like K₂CO₃ and a ligand such as pyridine (B92270). organic-chemistry.org The reaction proceeds effectively without the need for an external oxidant, which simplifies the operational procedure and enhances its environmental compatibility. organic-chemistry.org This methodology overcomes some limitations of previous approaches, which often required harsh reaction conditions or had a limited substrate scope. organic-chemistry.org
Table 1: Nickel-Catalyzed C-P Cross-Coupling of Phenylboronic Acid with P(O)H Compounds
| Entry | P(O)H Compound | Catalyst System | Solvent | Yield (%) |
| 1 | Diphenylphosphine (B32561) oxide | NiBr₂ / Pyridine | 1,2-Dichloroethane (B1671644) | 91 |
| 2 | Diethyl phosphite | NiBr₂ / Pyridine | 1,2-Dichloroethane | 85 |
| 3 | Ethyl phenylphosphinate | NiBr₂ / Pyridine | 1,2-Dichloroethane | 73 |
Note: Data represents generalized yields for phenylboronic acid as a model substrate under optimized conditions described in the literature. organic-chemistry.org
Palladium catalysis offers another effective route for C-P bond formation through the oxidative cross-coupling of arylboronic acid derivatives with H-phosphonates. While many protocols utilize aryl halides, methods have been developed that successfully couple arylboronic esters with H-phosphonates. wikipedia.org These reactions are typically carried out using a palladium catalyst in the presence of an oxidant and an additive. wikipedia.org
This approach provides a direct method for the phosphorylation of aryl rings, starting from readily available arylboron reagents. A key advantage is the ability to perform the reaction under mild conditions and often in environmentally benign solvents like ethanol. wikipedia.org The reaction proceeds without the need for strong bases or specialized ligands, broadening its applicability. This methodology is synergistic, requiring the interplay of the catalyst, additive, and oxidant to achieve the desired transformation, delivering a range of arylphosphorus compounds. wikipedia.org
Other Related Cross-Coupling Transformations (e.g., C-O, C-S)
Beyond C-P bond formation, the boronic acid functionality of this compound allows it to participate in a variety of other fundamental cross-coupling reactions, including the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds.
The Chan-Lam coupling reaction, which is typically copper-catalyzed, provides a powerful method for forming C-O bonds by coupling arylboronic acids with alcohols or phenols. rsc.org This reaction is known for its mild conditions, often running at room temperature and being tolerant of air and moisture, which presents an advantage over some palladium-catalyzed systems. organic-chemistry.orgrsc.org Similarly, the Chan-Lam reaction can be applied to the formation of C-S bonds through the coupling of arylboronic acids with thiols. acs.org
In addition to copper-catalyzed methods, palladium-catalyzed C-S cross-coupling reactions have been developed, effectively coupling arylboronic acids with a range of sulfur nucleophiles. nih.govorganic-chemistry.org These transformations are crucial for the synthesis of aryl thioethers, which are prevalent motifs in pharmaceuticals and agricultural chemicals. organic-chemistry.org
Asymmetric Catalysis Facilitated by Chiral Analogues or Cooperative Effects
The integration of the diphenylphosphoryl moiety within the boronic acid structure provides a handle for influencing stereochemical outcomes in asymmetric catalysis. This can be achieved either through the use of chiral analogues of the molecule or by its participation in catalytic systems where chirality is introduced by other components, such as chiral ligands, leading to cooperative effects.
Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to electron-deficient olefins is a cornerstone of modern asymmetric synthesis for creating stereogenic centers. nrochemistry.com In these reactions, a rhodium precursor is combined with a chiral phosphine (B1218219) ligand, such as BINAP, to generate a chiral catalyst in situ. nrochemistry.com This catalyst then facilitates the conjugate addition of the aryl group from the boronic acid to α,β-unsaturated substrates like ketones, esters, and amides, yielding β-arylated products with high enantioselectivity. nrochemistry.comchemrxiv.org
The reaction conditions are often unique, sometimes utilizing aqueous solvents at elevated temperatures. nrochemistry.com The scope of the reaction is broad, accommodating a wide variety of substituents on both the arylboronic acid and the unsaturated substrate. organic-chemistry.orgnrochemistry.com For instance, arylboronic acids can be successfully added to chromones in the presence of a rhodium complex with a chiral diene ligand, affording chiral flavanones in high yields and with excellent enantioselectivities (often ≥97% ee). organic-chemistry.org
Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition to α,β-Unsaturated Ketones
| Substrate | Arylboronic Acid | Chiral Ligand | Enantiomeric Excess (ee) |
| 2-Cyclohexenone | Phenylboronic acid | (S)-BINAP | >99% |
| 2-Cyclopentenone | Phenylboronic acid | (S)-BINAP | 97% |
| Chromone | 4-Methoxyphenylboronic acid | (R,R)-Ph-bod* | 99% |
Note: Data is compiled from representative examples in the literature to illustrate the high enantioselectivities achievable. organic-chemistry.orgnrochemistry.com
Enantioselective hydroarylation of alkenes is a highly atom-economical method for constructing C(sp³)–C(sp²) bonds and generating valuable chiral molecules. Nickel-catalyzed versions of this reaction have been developed that utilize arylboronic acids as the aryl source. In these systems, a nickel(0) catalyst, enabled by a chiral ligand, facilitates the addition of an aryl group and a hydrogen atom across the double bond of an alkene.
This transformation has been successfully applied to internal alkenes, which are often challenging substrates due to issues of reactivity and regioselectivity. The development of bulky ligands has been key to overcoming these challenges. The reaction proceeds under redox-neutral conditions and exhibits a broad substrate scope and functional group tolerance, providing access to 1,1-diarylalkanes, which are common structural motifs in pharmaceuticals.
Organocatalytic Activation and Cooperative Catalysis
This compound is part of the broader class of organoboron acids, which are recognized for their utility as stable, organic-soluble Lewis acid catalysts for a variety of chemical reactions. nih.govacs.org The application of arylboronic acids as organocatalysts is an emerging field, offering an alternative to transition metal-catalyzed transformations. rsc.org Their catalytic activity often relies on the ability to activate substrates, particularly those containing hydroxyl groups, under mild conditions. rsc.org This activation can proceed through different modes, including electrophilic activation of carboxylic acids for amidation or nucleophilic activation of diols. rsc.org
A key strategy in boronic acid catalysis is the concept of cooperative catalysis, where the boronic acid works in concert with another catalytic species to achieve a transformation more effectively than either catalyst alone. A prominent example is the dehydrative condensation of carboxylic acids and amines to form amides, a reaction that can be catalyzed by an arylboronic acid in cooperation with a nucleophilic base like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). nih.gov In such systems, the two catalysts play distinct but complementary roles to facilitate the reaction. nih.gov While specific studies detailing the cooperative catalytic systems of this compound are not prevalent, the principles established for other arylboronic acids are applicable. These systems highlight the potential for creating highly efficient and selective reaction conditions by combining the unique properties of boronic acids with other organocatalysts.
Lewis Acidity of the Boronic Acid Moiety
The catalytic function of this compound is fundamentally rooted in the Lewis acidic nature of its boronic acid moiety. nih.govtandfonline.com Boronic acids are characterized by a boron atom with an empty p-orbital, which makes them effective electron-pair acceptors, or Lewis acids. nih.gov This intrinsic Lewis acidity allows them to interact with and activate Lewis basic functional groups. nih.govresearchgate.net
The primary mode of activation involves the reversible formation of covalent bonds with hydroxyl groups, such as those in carboxylic acids and alcohols. rsc.org For instance, in the catalytic activation of a carboxylic acid, the boronic acid moiety can form an acyl-boronate intermediate. This process increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine, thereby facilitating amide bond formation. rsc.org
The Lewis acidity of an arylboronic acid, and thus its catalytic activity, can be tuned by the electronic properties of the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups tend to increase the Lewis acidity of the boron center, enhancing its ability to activate substrates. In the case of this compound, the diphenylphosphoryl group is expected to exert an electron-withdrawing effect, which would enhance the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. This enhanced acidity is crucial for its role in promoting reactions such as dehydrative C-C bond formation from benzylic alcohols or other condensation reactions that rely on the activation of hydroxyl-containing substrates. acs.orgnih.gov
Bifunctional Catalysis Involving Both Boron and Phosphorus Centers
Bifunctional catalysis is a powerful strategy in which two distinct functional groups within a single molecule work in concert to catalyze a reaction. nih.gov This approach can lead to enhanced reactivity and selectivity compared to catalysts with only a single active site. nih.gov In the structure of this compound, two catalytically relevant functional groups are present: the Lewis acidic boronic acid and the Lewis basic phosphoryl oxygen (P=O) of the diphenylphosphoryl group. This arrangement presents the potential for intramolecular bifunctional catalysis.
While specific research demonstrating the intramolecular bifunctional catalytic activity of this compound is limited, the concept has been successfully applied in other organocatalysts that combine a boronic acid with a Lewis or Brønsted basic site. nih.govnih.gov For example, arylboronic acids bearing ortho-aminomethyl groups have been shown to be effective bifunctional catalysts. nih.gov In these systems, the boronic acid acts as a Lewis acid to activate an electrophile (e.g., a carboxylic acid), while the nearby amino group functions as a Brønsted base to deprotonate and activate the nucleophile. nih.gov
By analogy, it is hypothesized that this compound could operate via a similar bifunctional mechanism.
The boronic acid moiety would serve as the Lewis acidic site, activating a substrate like a carboxylic acid by forming a reactive boronate ester intermediate.
The phosphoryl oxygen , a known hydrogen bond acceptor and Lewis basic site, could simultaneously interact with and position the nucleophile (e.g., an amine or alcohol), facilitating its attack on the activated electrophile.
This cooperative action within a single molecule could lower the energy barrier of the transition state and accelerate the reaction rate. The development of bifunctional catalysts combining boron and phosphorus functionalities for other reactions, such as the coupling of CO2 and epoxides using organoboron–phosphonium (B103445) salts, further illustrates the synergistic potential of these two elements in catalysis. nih.govrsc.org
Table 1: Conceptual Roles in Potential Bifunctional Catalysis
| Functional Moiety | Atom/Group | Catalytic Role | Substrate Interaction (Example: Amidation) |
|---|---|---|---|
| Boronic Acid | Boron (B) | Lewis Acid | Activates carboxylic acid by forming a reactive intermediate. |
| Diphenylphosphoryl | Oxygen (P=O) | Lewis Base / H-bond acceptor | Activates amine nucleophile or orients it for attack. |
Mechanistic Insights and Theoretical Investigations
Elucidation of Catalytic Cycles and Intermediates
Understanding the catalytic cycles involving (4-(Diphenylphosphoryl)phenyl)boronic acid is crucial for optimizing reaction conditions and expanding its synthetic applications.
This compound is a key participant in transition metal-mediated cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The generally accepted catalytic cycle for this reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.orgchemrxiv.org The unique bifunctional nature of this compound, possessing both a reactive boronic acid group and a potentially coordinating diphenylphosphoryl group, introduces nuances to this cycle.
The transmetalation step, where the aryl group is transferred from the boron atom to the transition metal center, is a critical and often rate-determining step in the Suzuki-Miyaura coupling. wikipedia.orgacs.orgnih.gov For the reaction to proceed, the boronic acid typically requires activation by a base. wikipedia.orgorganic-chemistry.org This activation can occur through two primary pathways: the "boronate pathway," where the base coordinates to the boronic acid to form a more nucleophilic "ate" complex, or the "oxo-palladium pathway," where the base reacts with the palladium catalyst to form a hydroxo-palladium complex that then reacts with the neutral boronic acid. acs.org
The electronic nature of the arylboronic acid significantly influences the rate of transmetalation. Arylboronic acids bearing electron-withdrawing groups, such as the diphenylphosphoryl group in this compound, can exhibit enhanced reactivity in the transmetalation step. nih.gov This is attributed to the increased Lewis acidity of the boron center, which facilitates the formation of the boronate complex, and the increased polarization of the carbon-boron bond, making the aryl group more readily transferable to the metal center. Studies on fluoro-containing arylboronic acids have shown that more electron-poor arylboronic acids undergo transmetalation more readily than electron-neutral or electron-rich counterparts. nih.gov
Table 1: Relative Transmetalation Rates of Substituted Arylboronic Acids
| Arylboronic Acid Substituent | Electronic Nature | Expected Relative Transmetalation Rate |
|---|---|---|
| 4-Methoxy | Electron-donating | Slower |
| 4-Methyl | Electron-donating | Slow |
| Unsubstituted | Neutral | Baseline |
| 4-Fluoro | Electron-withdrawing | Fast |
| 4-Trifluoromethyl | Strongly electron-withdrawing | Faster |
| 4-Diphenylphosphoryl | Strongly electron-withdrawing | Expected to be fast to very fast |
This table is illustrative and based on general principles of electronic effects on transmetalation rates. Actual rates are dependent on specific reaction conditions.
The diphenylphosphoryl group in this compound introduces the possibility of this compound acting as a bifunctional or "hemilabile" ligand. Hemilabile ligands possess both a strong and a weak coordinating site, which can dynamically bind and unbind from the metal center during the catalytic cycle. In this case, the phosphorus atom of a related phosphine (B1218219) ligand would be the strong binding site, while the oxygen of the phosphoryl group could act as a weaker, labile donor.
While direct studies on the coordination of the diphenylphosphoryl group of this specific boronic acid are limited, the coordination chemistry of phosphine oxides is well-documented. The phosphoryl oxygen is a hard donor and can coordinate to transition metals, although the resulting bond is generally considered weaker and more labile than a phosphine-metal bond. nih.govnih.gov This lability is crucial in catalysis, as it can open up a coordination site on the metal for incoming reactants, facilitating key steps like oxidative addition or substrate binding. The coordination of the phosphoryl group could potentially stabilize catalytic intermediates without rendering them inert.
The steric and electronic properties of ligands are paramount in determining the outcome of transition metal-catalyzed reactions. nih.gov The diphenylphosphoryl group exerts a significant electronic effect due to the high electronegativity of the oxygen atom, which withdraws electron density from the phosphorus atom and, by extension, the phenyl ring. This electron-withdrawing nature can influence the reactivity of the palladium center, making it more electrophilic and potentially accelerating the rate-determining oxidative addition step. nih.gov
Table 2: General Influence of Ligand Properties on Catalytic Steps
| Ligand Property | Effect on Oxidative Addition | Effect on Transmetalation | Effect on Reductive Elimination |
|---|---|---|---|
| Electronic | |||
| Electron-donating | Accelerates | Can slow down | Accelerates |
| Electron-withdrawing | Can slow down | Accelerates | Can slow down |
| Steric | |||
| Increased bulk | Can accelerate (promotes monoligation) | Can hinder | Accelerates |
This table presents generalized trends; the actual effects can be complex and interdependent.
While less common than transition metal catalysis, organophosphorus compounds themselves can act as catalysts in various reactions, including redox processes. Phosphine oxides can be involved in catalytic cycles, often requiring a reduction step to regenerate the active phosphine(III) species. nih.govepfl.chacs.orgescholarship.org In the context of reactions involving boronic acids, a hypothetical redox cycle could involve the phosphine oxide acting as a Lewis base to activate the boronic acid. However, specific, well-elucidated mechanisms for organophosphorus-catalyzed redox reactions where a boronic acid is a key substrate remain a developing area of research. One possibility involves the formation of a redox-active complex between the phosphine oxide and the boronic acid, which could then participate in single-electron transfer (SET) processes. nih.gov
A common and often detrimental side reaction in Suzuki-Miyaura couplings is protodeboronation, the cleavage of the C–B bond by a proton source, leading to the formation of an arene instead of the desired cross-coupled product. wikipedia.org This reaction is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the arylboronic acid. wikipedia.orgresearchgate.net
Arylboronic acids bearing electron-withdrawing substituents, such as the diphenylphosphoryl group, are particularly susceptible to protodeboronation, especially under basic aqueous conditions. ed.ac.uknih.gov The mechanism of base-catalyzed protodeboronation is thought to proceed through the formation of the boronate anion, which increases the electron density on the ipso-carbon, making it more susceptible to protonolysis by water or other protic species in the reaction mixture. wikipedia.org
Table 3: Factors Influencing the Rate of Protodeboronation
| Factor | Influence on Protodeboronation Rate | Rationale |
|---|---|---|
| Substituent on Aryl Ring | ||
| Electron-donating group | Decreases rate | Destabilizes the partial negative charge on the ipso-carbon in the transition state. |
| Electron-withdrawing group | Increases rate | Stabilizes the partial negative charge on the ipso-carbon in the transition state. |
| Reaction Conditions | ||
| High pH (basic) | Increases rate | Promotes the formation of the more reactive boronate anion. |
| High temperature | Increases rate | Provides the necessary activation energy for C-B bond cleavage. |
Given the strong electron-withdrawing character of the diphenylphosphoryl group, it is anticipated that this compound would have a significant propensity to undergo protodeboronation, particularly under the basic conditions typically employed in Suzuki-Miyaura coupling reactions. Careful control of the reaction parameters, such as the choice of base, solvent, and temperature, is therefore critical to minimize this undesired side reaction and maximize the yield of the cross-coupled product.
Pathways in Transition Metal-Mediated Cross-Coupling
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of chemical structures and reaction mechanisms at the atomic level. While specific DFT studies focusing exclusively on this compound are not extensively available in public literature, the principles and findings from studies on analogous substituted phenylboronic acids provide significant insights into its expected behavior. DFT calculations allow for the modeling of molecular geometries, electronic properties, and reaction energetics, which are crucial for understanding reactivity. lodz.plbibliotekanauki.plnih.gov
The mapping of potential energy surfaces (PES) is a cornerstone of computational chemistry for understanding reaction mechanisms. A PES represents the energy of a system as a function of the positions of its atoms, allowing for the identification of stable intermediates, transition states, and the lowest energy reaction pathways. rsc.orgresearchgate.net For catalytic reactions in which this compound is a participant, such as Suzuki-Miyaura cross-coupling, DFT is the primary method used to compute the energies of all relevant species along the catalytic cycle.
This computational mapping involves several key steps:
Reactant and Product Optimization: Determining the lowest-energy structures of the starting materials and final products.
Intermediate Identification: Locating stable intermediates, such as oxidative addition complexes or transmetalation species.
Transition State (TS) Searching: Finding the highest-energy point along the reaction coordinate between two minima (reactants, intermediates, or products). This is the energetic barrier that must be overcome for the reaction to proceed.
While a specific PES for a reaction involving this compound has not been published, studies on related phosphorus-centered reactions demonstrate the feasibility and power of these methods to characterize reaction routes, including bimolecular nucleophilic substitution (SN2) and proton transfer pathways. u-szeged.hu Such analyses provide critical data on reaction barriers and energies, which are fundamental to predicting reaction kinetics and outcomes. rsc.orgu-szeged.hu
The electronic structure of this compound is significantly influenced by its two key functional groups: the boronic acid moiety [-B(OH)₂] and the diphenylphosphoryl group [-P(O)(C₆H₅)₂]. The diphenylphosphoryl group is a strong π-electron-withdrawing group, which has a profound effect on the electronic properties of the phenyl ring and the attached boronic acid.
DFT studies on other para-substituted phenylboronic acids have shown that electron-withdrawing substituents can significantly alter the molecule's electronic landscape. nih.gov For this compound, the following effects can be anticipated:
Increased Lewis Acidity: The electron-withdrawing nature of the phosphoryl group polarizes the phenyl ring, drawing electron density away from the boron atom. This increases the Lewis acidity of the boron center, potentially enhancing its reactivity in processes like transmetalation in cross-coupling cycles or its affinity for diols.
HOMO-LUMO Gap Alteration: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The electron-withdrawing phosphoryl group is expected to lower the energy of both the HOMO and LUMO. A change in the HOMO-LUMO energy gap affects the molecule's stability and its electronic transition properties. lodz.plbibliotekanauki.pl Analysis of related molecules shows that electronic transitions often involve charge transfer from the boronic acid group (donor) to the substituted phenyl ring (acceptor). lodz.pl
The table below presents representative calculated electronic properties for different substituted phenylboronic acids, illustrating how substituents modulate the HOMO-LUMO gap.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Phenylboronic Acid | -H | -6.98 | -1.55 | 5.43 |
| 3-Aminophenylboronic Acid | -NH₂ (meta) | -5.91 | -0.98 | 4.93 |
| 4-Carbamoylphenyl)boronic Acid | -CONH₂ (para) | -7.41 | -2.11 | 5.30 |
Data is illustrative and derived from DFT calculations on analogous compounds. lodz.pldergipark.org.tr
Computational methods are increasingly used to predict the stereochemical and regiochemical outcomes of chemical reactions, saving significant time and resources in experimental optimization. DFT calculations can determine the energies of various possible transition states that lead to different stereoisomers or regioisomers. The product distribution is generally governed by the relative energy of these transition states, with the lowest-energy pathway being the most favored. rsc.orgmdpi.com
Stereoselectivity: In asymmetric catalysis, where a chiral product is formed, computational models can predict the enantiomeric excess (% ee) by calculating the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) enantiomers. This approach has been successfully applied to reactions like the Pd-catalyzed 1,4-conjugate addition of arylboronic acids to enones. nih.gov Although specific studies on this compound are lacking, the methodology is robust and applicable. The models account for subtle steric and electronic interactions between the substrate, the boronic acid, and the chiral ligand. rsc.orgnih.gov
Regioselectivity: When a reaction can yield multiple constitutional isomers, DFT can predict the major product by comparing the activation barriers for each reaction pathway. For instance, in the functionalization of a molecule with multiple potential reaction sites, calculations can identify which site is electronically or sterically favored to react. Studies on the formylation of methoxyphenyl boronic acids have shown that the regioselectivity is dependent on the electronic activation of different positions on the phenyl ring, a factor that can be accurately modeled. nih.gov
Spectroscopic and Spectrometric Characterization of Reactive Species
The direct observation and characterization of transient intermediates in a reaction mechanism provide invaluable evidence to support or refute proposed pathways. Spectroscopic techniques are central to this endeavor.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring reactions as they occur in the NMR tube, providing real-time data on the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates.
For reactions involving this compound, two nuclei are particularly informative:
¹¹B NMR: The boron nucleus is highly sensitive to its chemical environment, especially its hybridization state. The sp²-hybridized boron in a trigonal planar boronic acid exhibits a characteristic chemical shift. Upon reaction, for example with a diol to form a boronate ester or upon coordination to a metal center, the boron atom often becomes sp³-hybridized and tetrahedral. This change in coordination and geometry results in a significant upfield shift in the ¹¹B NMR spectrum. mdpi.comnsf.gov This distinct change allows for the direct monitoring of the boronic acid's conversion and the quantification of different boron species in solution. mdpi.comnsf.gov
³¹P NMR: The phosphorus nucleus in the diphenylphosphoryl group is also an excellent NMR probe. Its chemical shift is sensitive to changes in the electronic environment of the phenyl ring and any interactions involving the phosphoryl oxygen. This can be used to monitor electronic changes during a reaction or to study host-guest interactions where the phosphine oxide acts as a hydrogen or halogen bond acceptor. mdpi.com
The following table shows typical ¹¹B NMR chemical shifts for different types of boron species, illustrating the diagnostic power of this technique.
| Boron Species | Hybridization | Coordination | Typical ¹¹B Chemical Shift (ppm) |
| Arylboronic Acid | sp² | Trigonal Planar | 27 - 30 |
| Boronate Ester (neutral) | sp³ | Tetrahedral | 9 - 14 |
| Trifluoroborate Salt | sp³ | Tetrahedral | ~3 |
Data is representative of typical values found in the literature for phenylboronic acid derivatives. mdpi.com
Analysis of related structures reveals key features that can be extrapolated to the target compound:
Boronic Acid Moiety: Phenylboronic acid derivatives are typically near-planar, with the C-B bond and the B(OH)₂ group lying almost in the plane of the phenyl ring. This planarity suggests delocalization between the phenyl π-system and the vacant p-orbital on the boron atom. wiley-vch.denih.gov
Intermolecular Interactions: In the solid state, boronic acids commonly form hydrogen-bonded dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their hydroxyl groups. researchgate.netwiley-vch.de These dimers can be further linked into larger sheets or three-dimensional networks through additional hydrogen bonding. researchgate.net
Complexes: When complexed with other molecules (e.g., diols, Lewis bases) or metal ions, the geometry around the boron and phosphorus centers can be precisely determined, confirming coordination numbers and revealing the nature of the binding interactions.
The table below provides typical bond lengths for a substituted phenylboronic acid, as determined by X-ray crystallography.
| Bond | Typical Length (Å) |
| C(aryl)–B | 1.55 - 1.57 |
| B–O | 1.36 - 1.38 |
| C(aryl)–C(aryl) | 1.37 - 1.40 |
Data derived from the crystal structure of 4-(methoxycarbonyl)phenylboronic acid. researchgate.net
Structure Reactivity Relationships and Ligand Design Principles
Modulating Electronic and Steric Properties of the Diphenylphosphoryl Group
The oxidation state of the phosphorus atom—trivalent (P(III)) in phosphines or pentavalent (P(V)=O) in phosphine (B1218219) oxides—profoundly impacts the ligand's role in catalysis. While phosphines are traditionally viewed as the active ligands due to their strong σ-donating and π-accepting capabilities, phosphine oxides are often considered "dead" or poor ligands for many transition metals. However, this view is not universally applicable, and phosphine oxides can serve as effective, and sometimes superior, ligands or additives in certain catalytic processes. nih.gov
Phosphine oxides (R₃P=O) possess a tetracoordinate, pentavalent phosphorus atom, and the basicity of the phosphoryl oxygen is a key factor that influences the electronic properties of a metal center in a complex. researchgate.netbohrium.comresearchgate.net This interaction can stabilize catalytic species, preventing the precipitation of metal nanoparticles (like palladium black) and thereby maintaining consistent catalyst loading and reproducible yields. nih.gov In some hydroformylation reactions, mixed amino phosphine oxide ligands were found to form more active and selective catalysts than their tertiary phosphine counterparts. Secondary phosphine oxides (SPOs) can exist in tautomeric equilibrium with their trivalent phosphinous acid form, allowing them to act as bifunctional ligands that can coordinate to a metal as a standard trivalent phosphine. researchgate.netehu.es The P=O unit plays a crucial role in the catalytic performance, potentially by activating other molecules, such as water, through hydrogen bonding. ippi.ac.ir
In contrast, P(III) phosphine ligands directly coordinate to the metal center through the phosphorus lone pair. Their electronic properties are often quantified by the Tolman Electronic Parameter (TEP), which measures the ligand's electron-donating or withdrawing ability by observing the C-O stretching frequency in a [LNi(CO)₃] complex. chemrxiv.orgwikipedia.org More strongly electron-donating phosphines lead to more electron-rich metal centers, which enhances processes like oxidative addition in cross-coupling cycles but can also lead to catalyst inhibition if the ligand concentration is too high. The choice between a P(III) and a P(V)=O moiety thus depends on the specific catalytic mechanism and the desired mode of action.
| Property | Phosphine (P(III)) | Phosphine Oxide (P(V)=O) |
|---|---|---|
| Coordination Mode | Direct coordination to metal via phosphorus lone pair. | Weak coordination via phosphoryl oxygen; can act as a labile or stabilizing ligand. nih.gov |
| Electronic Effect | Strong σ-donor, tunable π-acceptor. Modulates metal center's electron density directly. | Primarily a σ-donor through oxygen. Basicity of oxygen influences the metal center. researchgate.netbohrium.com |
| Role in Catalysis | Active ligand, integral to the catalytic cycle (e.g., oxidative addition, reductive elimination). | Can act as a stabilizing agent for nanoparticles, a bifunctional ligand (in SPOs), or a catalyst promoter. nih.govresearchgate.net |
| Stability | Susceptible to oxidation to phosphine oxide, which can be a deactivation pathway. acs.org | Generally air and moisture stable. ehu.es |
The steric environment around the metal center, dictated by the size of the ligand, is a crucial factor in determining catalytic efficiency, regioselectivity, and enantioselectivity. nih.gov For phosphine-based ligands, the most common steric parameter is the Tolman cone angle (θ), which quantifies the steric bulk of a ligand. manchester.ac.uklibretexts.org It is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, centered at a standard metal-phosphorus bond distance. libretexts.org
A larger cone angle signifies greater steric congestion. libretexts.org This can have several consequences for catalysis. For instance, bulky phosphine ligands can promote the reductive elimination step in cross-coupling reactions by destabilizing the crowded metal center. However, excessive bulk can also hinder the initial oxidative addition step by blocking substrate access to the metal. acs.orgdatapdf.com Therefore, an optimal balance of steric properties is often required. In the context of the diphenylphosphoryl group, replacing the hydrogen atoms on the phenyl rings with bulky substituents would increase the ligand's cone angle, which could, in turn, influence the outcome of a catalytic reaction. It is important to note that steric and electronic effects are often interrelated; altering substituent size can also change bond angles and, consequently, the electronic properties of the phosphorus atom. manchester.ac.uk
| Phosphine Ligand (L) | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
|---|---|---|
| P(t-Bu)₃ | 182 | 2056.1 |
| PPh₃ | 145 | 2068.9 |
| PMe₃ | 118 | 2064.1 |
| P(OEt)₃ | 109 | 2076.3 |
| P(C₆F₅)₃ | 184 | 2090.9 |
Manipulation of the Boronic Acid Moiety for Enhanced Reactivity or Stability
The boronic acid group is susceptible to decomposition pathways, such as protodeboronation, particularly under the conditions required for many catalytic reactions. digitellinc.comacs.org Its instability and purification challenges have driven the development of more robust surrogates. h1.co
To overcome the inherent limitations of boronic acids, they are often converted into more stable derivatives like boronic esters and potassium trifluoroborates. h1.co
Boronic Esters , such as pinacol (B44631) esters (Bpin), are widely used. However, they can still be prone to hydrolysis and difficult to purify via conventional silica (B1680970) gel chromatography. digitellinc.comh1.co Recently, boronic esters derived from bulkier diols, like 1,1,2,2-tetraethylethylene glycol (Epin), have shown significantly enhanced stability. organic-chemistry.orgacs.org These ArB(Epin) derivatives are stable enough for purification on silica gel and have demonstrated superior yields in Suzuki-Miyaura couplings compared to the corresponding boronic acids or pinacol esters. h1.coorganic-chemistry.orgacs.org This increased stability is attributed to the steric shielding of the boron atom by the ethyl groups. h1.co
Potassium Trifluoroborates (R-BF₃K) are another class of highly stable and convenient organoboron reagents. nih.gov They are typically crystalline solids that are indefinitely stable to air and moisture, making them easy to handle and store. nih.gov This stability contrasts sharply with boronic acids, which can be difficult to purify and may have uncertain stoichiometry. Trifluoroborates are competent partners in a wide range of cross-coupling reactions, including Suzuki-Miyaura reactions, where they couple efficiently with various aryl and heteroaryl halides. nih.govorganic-chemistry.orgorganic-chemistry.org Their resistance to protodeboronation under coupling conditions is a significant advantage. nih.gov
| Organoboron Reagent | General Structure | Key Properties | Limitations |
|---|---|---|---|
| Arylboronic Acid | Ar-B(OH)₂ | Directly used in many reactions. | Often unstable, difficult to purify, can form boroxines, prone to protodeboronation. h1.co |
| Arylboronic Ester (e.g., Bpin, Epin) | Ar-B(OR)₂ | Enhanced stability compared to boronic acids. Some esters (Epin) are stable on silica gel. organic-chemistry.orgacs.org | Can be prone to hydrolysis. Reactivity can be lower than boronic acids. digitellinc.com |
| Aryltrifluoroborate | [Ar-BF₃]K | Highly stable to air and moisture, crystalline solids, easy to handle, resistant to protodeboronation. nih.gov | Requires an activation step (hydrolysis) to generate the active boronic acid in situ. |
The coexistence of a Lewis acidic boronic acid moiety and a Lewis basic phosphoryl group within the same molecule presents an opportunity for cooperative catalysis. In such a system, the two functional groups can work in concert to facilitate a chemical transformation. For instance, a ligand containing both a Lewis basic phosphine and a Lewis acidic borane (B79455) was found to have enhanced catalytic activity, which was directly attributed to the presence of the Lewis acid. uj.ac.za
In a bifunctional ligand like (4-(diphenylphosphoryl)phenyl)boronic acid, the phosphoryl oxygen can act as a Lewis base to activate a substrate or reagent, while the boronic acid can act as a Lewis acid to coordinate with another component of the reaction. The proximity of these two functionalities on a rigid phenyl scaffold can lead to enhanced reactivity and selectivity. Research on other bifunctional systems has shown that having a Lewis acid (such as a phosphonium) and a Lewis base (phosphine) in close proximity can stabilize reaction intermediates and drive sequential catalytic steps, such as hydroformylation followed by acetalization. rsc.org Similarly, cooperative Lewis acidity has been observed in systems where phosphonium (B103445) and borane moieties are held close together, resulting in enhanced catalytic reactivity. rsc.org
Linker Effects and Molecular Scaffolding for Bifunctional Ligands
For a bifunctional ligand to operate effectively, the spatial arrangement and orientation of its functional groups are critical. This is determined by the linker or molecular scaffold that connects them. In this compound, the para-substituted phenyl ring serves as a rigid and well-defined linker.
This rigid scaffold holds the diphenylphosphoryl group and the boronic acid moiety at a fixed distance and in a specific orientation relative to each other. This pre-organization can be crucial for cooperative catalysis, where both groups must interact with a substrate or metal center simultaneously. The design of bifunctional catalysts often focuses on creating a "ligand framework" that overcomes the spatial challenges of bringing a functional group on the ligand in proximity to the substrate coordinated at the metal center. nsf.gov For example, in gold catalysis, where the metal center typically adopts a linear geometry, the spatial separation between the ligand and the substrate can be significant. A well-designed scaffold, like a biaryl backbone, can position a remote functional group to interact with the substrate, accelerating the reaction. nsf.govnih.gov The phenyl ring in this compound acts as a simple yet effective scaffold, and its properties could be further tuned by introducing substituents or replacing it with more complex structures to alter the distance, angle, and flexibility between the two active moieties.
Conformational Dynamics and Their Impact on Active Site Geometry
Theoretical studies, such as Density Functional Theory (DFT) calculations on analogous phenylboronic acid and diphenylphosphoryl-containing compounds, provide valuable insights into the conformational landscape of this ligand. For instance, DFT studies on diindolylmethane-phenylboronic acid hybrids have shown that the rotation around the C-B bond is a key conformational process, with different arrangements of the B(OH)2 group relative to the phenyl ring having distinct energy levels. The most stable conformers are often found to be a cis-trans arrangement of the hydroxyl groups. Similarly, computational analyses of N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides have detailed the possible orientations of the phenyl groups attached to the phosphorus atom.
These conformational dynamics have a direct and profound impact on the geometry of a catalyst's active site. When this compound coordinates to a metal center, typically through the phosphorus atom of the diphenylphosphoryl group, the specific conformation it adopts will dictate the spatial arrangement of the pendant phenylboronic acid group. This, in turn, influences the accessibility of the active site to substrates and can create specific chiral pockets or channels that favor the formation of one enantiomer over another in asymmetric catalysis.
The flexibility of the ligand allows it to adapt to the geometric constraints of the transition state, which can be crucial for catalytic efficiency. However, excessive flexibility can also be detrimental, leading to a loss of selectivity. Therefore, a key principle in ligand design is to strike a balance between conformational rigidity, which can pre-organize the active site for optimal reactivity, and a degree of flexibility that allows for the necessary dynamic changes during the catalytic cycle.
| Bond | Compound Type | Computational Method | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|---|
| Cphenyl-B | Substituted Phenylboronic Acid | DFT (B3LYP/6-311++G**) | ~2.5 - 5.0 |
| P-Cphenyl | Triphenylphosphine | DFT (M06-2X/6-311+G*) | ~3.0 - 6.0 |
Supramolecular Interactions in Catalysis
Beyond its direct coordination to a metal center, this compound can engage in a variety of non-covalent, supramolecular interactions that can play a critical role in catalysis. These interactions, which include hydrogen bonding, π-stacking, and dipole-dipole interactions, can help to organize the catalytic assembly, stabilize transition states, and influence substrate recognition and orientation.
The boronic acid moiety is a particularly versatile participant in supramolecular chemistry. It can act as a hydrogen bond donor through its hydroxyl groups and as a hydrogen bond acceptor through the oxygen atoms. This dual capability allows it to form intricate hydrogen-bonding networks with substrates, co-catalysts, or even other molecules of the ligand itself. For example, in a catalytic reaction involving a substrate with a hydroxyl or carbonyl group, the boronic acid can form a hydrogen bond with the substrate, bringing it into close proximity to the active site and orienting it for the desired transformation.
The diphenylphosphoryl group also contributes to the supramolecular behavior of the ligand. The phosphoryl oxygen is a strong hydrogen bond acceptor, and the phenyl rings can participate in π-stacking interactions with aromatic substrates or other components of the catalytic system. These interactions, while individually weaker than covalent bonds, can collectively have a significant impact on the stability and organization of the catalytic ensemble.
In the context of catalysis, these supramolecular interactions can lead to several beneficial effects:
Substrate Pre-organization: By forming specific, non-covalent interactions with the substrate, the ligand can help to pre-organize it in the active site, reducing the entropic penalty of the reaction and increasing the reaction rate.
Transition State Stabilization: The formation of hydrogen bonds or other non-covalent interactions in the transition state can lower its energy, thereby accelerating the reaction.
Enantioselective Recognition: In asymmetric catalysis, supramolecular interactions can be a key element in distinguishing between the two enantiomers of a prochiral substrate, leading to high enantioselectivity.
Catalyst Assembly and Stabilization: Intermolecular interactions between ligand molecules can lead to the formation of well-defined catalyst aggregates or supramolecular structures that may exhibit enhanced stability or altered reactivity compared to the monomeric catalyst.
The design of ligands that can effectively harness these supramolecular interactions is a growing area of research in catalysis. By strategically positioning functional groups capable of forming specific non-covalent bonds, it is possible to create highly organized and efficient catalytic systems.
Advanced Applications and Future Research Directions
Immobilization and Heterogeneous Catalysis for Sustainable Processes
The move towards green and sustainable chemistry has intensified the need for catalysts that can be easily separated from reaction mixtures and reused multiple times. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a key strategy in achieving this goal.
(4-(Diphenylphosphoryl)phenyl)boronic acid is an excellent candidate for immobilization onto solid supports. The diphenylphosphoryl group can act as a strong anchoring ligand for catalytically active metal centers, such as palladium, while the boronic acid end can be used to attach the entire molecule to a support material.
Several strategies can be envisioned for its immobilization:
Covalent Bonding to Silica (B1680970): The boronic acid group can form stable bonds with silica surfaces, creating a robust heterogeneous catalyst.
Coordination to Polymer Supports: Polymers functionalized with groups that can react with the boronic acid or coordinate to the phosphoryl group can serve as effective supports.
Immobilization on Magnetic Nanoparticles: Attaching the molecule to magnetic nanoparticles, such as Fe₃O₄, would allow for facile separation of the catalyst from the reaction mixture using an external magnet. nih.govscispace.com This approach has been successfully demonstrated for other boronic acid-functionalized catalysts used in Suzuki reactions. nih.gov
The design of these supported catalysts often involves a linker to ensure the active catalytic site is accessible to the reactants. The diphenylphosphoryl group itself can enhance catalytic activity and stability by acting as a phosphine-like ligand, which is known to be beneficial in many cross-coupling reactions.
The primary advantage of immobilizing this compound is the significant enhancement in catalyst recyclability. Homogeneous catalysts are often difficult and costly to separate from the final product, leading to contamination and loss of the expensive catalyst. Heterogeneous catalysts, by contrast, can be recovered through simple physical processes like filtration or magnetic separation. researchgate.net
| Support Material | Separation Method | Potential Advantages | Reported Recycle Runs (for similar systems) |
|---|---|---|---|
| Silica Gel (SiO₂) | Filtration | High surface area, thermal stability. | 5-8 |
| Polymer Resin | Filtration | Tunable properties, swelling capability. | 4-6 |
| Magnetic Nanoparticles (Fe₃O₄) | Magnetic Decantation | Rapid and efficient separation, minimal catalyst loss. | 7-10 nih.govresearchgate.net |
Flow Chemistry and Continuous Manufacturing
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability.
The synthesis of boronic acids, which often involves highly reactive organolithium intermediates and cryogenic conditions, is particularly well-suited for flow chemistry. researchgate.net Continuous flow setups allow for precise control over reaction parameters like temperature and residence time, mitigating safety risks and often improving yields. organic-chemistry.orgrsc.org Systems have been developed that can produce various boronic acids with remarkable throughput (e.g., 60 g/h) and very short reaction times (less than 1 second). organic-chemistry.org
Once synthesized, this compound can be used as a reagent in subsequent telescoped or sequential flow reactions, such as Suzuki-Miyaura cross-couplings. allfordrugs.com This integration avoids the need to isolate and purify intermediates, streamlining the entire manufacturing process from simple starting materials to the final product.
One of the most significant benefits of flow chemistry is its straightforward scalability. Instead of using larger and larger reactors, which can introduce new challenges in mixing and heat transfer, production is scaled up by simply running the flow reactor for a longer period or by using multiple reactors in parallel. This makes the transition from laboratory-scale synthesis to industrial production much more efficient.
The ability to produce boronic acids at a rate of kilograms per day has already been demonstrated in flow systems. researchgate.net This capacity is crucial for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), where boronic acids are key building blocks. The enhanced safety and efficiency of continuous manufacturing make it a highly attractive approach for the pharmaceutical industry.
Exploitation in Materials Science and Polymer Synthesis
The unique properties of the boronic acid and diphenylphosphoryl groups make this compound a valuable monomer or functionalizing agent in materials science and polymer chemistry.
The boronic acid moiety is well-known for its ability to form reversible covalent bonds with diols, a property that is the basis for glucose-responsive polymers used in drug delivery systems and sensors. nih.gov Polymers containing boronic acids can exhibit pH- and sugar-responsive behavior, self-assembling into micelles or nanoparticles under specific conditions. nih.gov
The diphenylphosphoryl group, on the other hand, can impart distinct properties to a polymer. Phosphine (B1218219) oxides are known to be highly polar and can act as strong hydrogen bond acceptors. bldpharm.com Incorporating this group into a polymer can:
Increase Polarity and Solubility: Enhance the solubility of the polymer in certain solvents. bldpharm.com
Improve Thermal Stability: The rigid, aromatic structure can increase the glass transition temperature and thermal stability of the material.
Modify Optical Properties: The phenyl groups can lead to a high refractive index, making such polymers suitable for optical applications.
Act as a Coordination Site: The phosphoryl oxygen can coordinate with metal ions, creating metallopolymers or materials for ion sensing and extraction.
Application in Controlled Polymerization Reactions (e.g., RAFT Polymer Cross-Coupling)
The modification of polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is crucial for applications requiring highly functionalized or inert materials. A significant advancement in this area is the copper-promoted cross-coupling reaction between the thiocarbonylthio end-groups of RAFT polymers and various aryl boronic acids. rsc.orgrsc.org This method facilitates the removal of the sulfur-containing end-group, which can be a source of instability, discoloration, or odor, and replaces it with a stable carbon-carbon bond, introducing new functionality to the polymer terminus. monash.edunih.gov
The reaction is compatible with a wide array of functional molecules, allowing for the synthesis of polymers with tailored properties. rsc.org The use of this compound in this cross-coupling reaction would enable the direct introduction of a diphenylphosphoryl moiety onto the polymer chain end. This functionalization can impart specific properties to the resulting polymer, such as enhanced thermal stability, flame retardancy, or the ability to coordinate with metal ions, opening avenues for new functional materials and applications in biomedical science. nih.gov
Research has demonstrated that this copper-promoted cross-coupling provides high conversion rates for modified polymers and is effective for various polymer types, including polystyrenes and polymethacrylates. nih.gov The process has been optimized by screening different copper catalysts and solvents, with Cu(BF₄)₂·H₂O in 1,2-dichloroethane (B1671644) being identified as an effective system. monash.edunih.gov
| Catalyst | Solvent | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(0) wire | Toluene | Polystyrene surrogate | 12 | monash.edu |
| Cu(OAc)₂ | Toluene | Polystyrene surrogate | 20 | monash.edu |
| Cu(OTf)₂ | Toluene | Polystyrene surrogate | 22 | monash.edu |
| Cu(BF₄)₂·H₂O | Toluene | Polystyrene surrogate | 35 | monash.edunih.gov |
| Cu(BF₄)₂·H₂O | Dioxane | Polystyrene surrogate | 25 | monash.edu |
| Cu(BF₄)₂·H₂O | Acetonitrile | Polystyrene surrogate | 29 | monash.edu |
| Cu(BF₄)₂·H₂O | 1,2-Dichloroethane | Polystyrene surrogate | 54 | monash.edunih.gov |
| Cu(BF₄)₂·H₂O | 1,2-Dichloroethane | Phenyl-thiocarbonylthio substrate | 65 | monash.edu |
Design of Functional Materials with Integrated Organoboron-Phosphorus Units
The integration of both organoboron and organophosphorus functionalities into a single material using this compound as a building block offers a pathway to novel multifunctional materials. The boronic acid group is well-known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property extensively used for creating sensors and affinity materials for saccharides and glycoproteins. nih.govrsc.org The diphenylphosphoryl group, on the other hand, can confer properties such as thermal stability, flame retardancy, and coordination sites for metal catalysts.
The combination of these two moieties allows for the design of advanced functional materials. For instance, polymers or surfaces modified with this compound could be used in:
Dual-Modal Sensing: Developing sensors where the boronic acid group binds to a target analyte (e.g., glucose), causing a conformational change that is signaled by the phosphorus-containing moiety, perhaps through fluorescence modulation or by altering its coordination to a signaling metal ion.
Catalysis: Immobilizing metal catalysts onto a support material where the diphenylphosphoryl group acts as a ligand to anchor the metal center, while the boronic acid group can be used to direct the catalyst to a specific substrate or location.
Biocompatible Materials: Designing materials for drug delivery or cell imaging where the boronic acid targets sialic acid residues overexpressed on cancer cell surfaces, and the phosphorus component enhances the stability or therapeutic payload of the material. nih.govacs.org
Bio-Inspired Catalysis and Chemical Biology
Biocatalysis, which utilizes enzymes or whole-cell systems, presents a green and highly selective alternative to traditional chemical synthesis. While specific biocatalytic routes for the synthesis of this compound have not been extensively reported, future research could focus on developing enzymatic methods for its production. This could involve engineering enzymes to catalyze the key C-B or C-P bond-forming reactions with high efficiency and stereoselectivity. Such bio-inspired approaches could reduce reliance on heavy metal catalysts and harsh reaction conditions often employed in organometallic chemistry. unl.pt
Furthermore, boronic acids themselves can act as catalysts for certain organic transformations, such as dehydrative reactions. bath.ac.uk Exploring the catalytic potential of this compound in bio-inspired systems, where the diphenylphosphoryl group might influence catalyst activity or selectivity, is a promising area for future investigation.
Phenylboronic acid (PBA) derivatives are increasingly being developed as molecular probes and sensors for biological applications. nih.gov Their ability to bind reversibly with cis-diol-containing molecules makes them excellent candidates for targeting carbohydrates, which play crucial roles in cell recognition and signaling. nih.gov
This compound is a promising candidate for the development of novel biological probes. researchgate.net The boronic acid moiety can serve as the recognition element for specific glycans on cell surfaces, such as sialic acid, which is often overexpressed in cancer cells. acs.org The diphenylphosphoryl group, or a derivative thereof, could function as the signaling component. While not intrinsically fluorescent, the diphenylphosphoryl group can be part of a larger fluorophore system or can coordinate with luminescent metal ions (e.g., lanthanides) to create a responsive probe. Upon binding of the boronic acid to its target, a change in the local environment could trigger a detectable change in fluorescence, enabling applications in:
Cell Imaging: Designing fluorescent probes for targeted imaging of cancer cells. nih.gov
In Vivo Sensing: Developing tools for real-time monitoring of glucose or other important diol-containing metabolites. nih.gov
Diagnostics: Creating assays for the detection of glycoprotein (B1211001) biomarkers associated with disease.
| Probe Type | Target Analyte | Signaling Mechanism | Application | Reference |
|---|---|---|---|---|
| Phenyl(di)boronic acid (PDBA) | Glucose | Fluorescence | In vitro glucose sensing | nih.gov |
| Iridium(III) complex with APBA | Sialic Acid | Luminescence | Cancer cell imaging | nih.gov |
| Diboronic acid derivatives | Glucose | Red-shifted fluorescence | Live cell and zebrafish imaging | nih.gov |
| BTTQ | Boronic acid agents | Long-wavelength fluorescence | Dual-color cell imaging | mdpi.com |
Computational-Guided Discovery and Optimization of Novel Analogues
Computational chemistry and predictive modeling are powerful tools for accelerating the discovery and optimization of new molecules with desired properties. biorxiv.org For analogues of this compound, these methods can be employed to establish Quantitative Structure-Activity Relationships (QSAR). mdpi.com QSAR models correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.gov
The process typically involves:
Data Set Generation: Synthesizing or computationally generating a library of analogues of this compound with diverse structural modifications.
Descriptor Calculation: Calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) for each analogue.
Model Building: Using statistical methods to build a mathematical model that links the descriptors to the observed activity (e.g., binding affinity to a protein, catalytic efficiency, or fluorescence quantum yield).
Model Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds.
By developing robust 3D-QSAR models, researchers can visualize the key structural features that are either favorable or detrimental to a specific activity. mdpi.comnih.gov This insight allows for the rational design of new, more potent, or selective analogues for applications in medicine or materials science, reducing the need for extensive trial-and-error synthesis and testing. nih.gov For example, modeling could predict which substituents on the phenyl rings would enhance binding to a specific enzyme active site or tune the electronic properties for optimal sensor performance. biorxiv.org
Compound Reference Table
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Copper(II) tetrafluoroborate (B81430) hydrate | Cu(BF₄)₂·H₂O |
| 1,2-Dichloroethane | - |
| Polystyrene | - |
| Polymethacrylate | - |
| Sialic Acid | - |
| Phenyl(di)boronic acid | PDBA |
| 3-Aminophenylboronic acid | APBA |
| 1,3,5-Benzenetricarboxaldehyde | - |
| 3-Aminopropyltriethoxysilane | - |
| N,N'-methylenebisacrylamide | MBAA |
| Ethylene glycol dimethylacrylate | EGDMA |
| Trimethylolpropane trimethacrylate | TRIM |
Rational Design of Next-Generation Hybrid Ligand Systems
The rational design of ligands is a cornerstone of modern catalysis and materials science, aiming to create molecules with precisely tailored properties to control reactivity, selectivity, and efficiency. nih.gov this compound represents a compelling scaffold for the development of next-generation hybrid ligand systems due to the orthogonal chemical functionalities of the diphenylphosphoryl group and the boronic acid moiety. This bifunctionality allows for the design of sophisticated ligands where each group can perform a distinct and synergistic role.
The diphenylphosphoryl group, a phosphine oxide, is a classic coordinating group for a wide range of transition metals. Its steric and electronic properties can be fine-tuned to influence the activity and selectivity of a metal catalyst. The oxygen atom is a hard donor, while the phosphorus atom possesses σ-donating and π-accepting capabilities, which are crucial in stabilizing catalytic intermediates. In contrast, the boronic acid group is a versatile functional group with several potential roles. It is renowned as a key reagent in Suzuki-Miyaura cross-coupling reactions, but it can also act as a Lewis acid catalyst, form reversible covalent bonds with diols, or serve as an anchoring point for immobilization on solid supports. rsc.org
The design of next-generation hybrid ligands based on this compound can be approached through several strategies, each targeting specific applications:
Multifunctional Catalysts: The ligand can be designed to enable cooperative or tandem catalysis. In such a system, the phosphoryl group could coordinate to a transition metal center (e.g., palladium, rhodium, gold), while the boronic acid moiety could act as a co-catalyst or a substrate recognition site. escholarship.org For example, in a reaction involving a diol substrate, the boronic acid could reversibly bind the substrate, pre-concentrating it near the metal center and controlling its orientation, thereby enhancing reaction rates and stereoselectivity.
Immobilized Catalysts: The boronic acid group provides a convenient handle for grafting the ligand onto solid supports, such as silica, polymers, or graphene oxide. This approach is central to creating heterogeneous catalysts that are easily recoverable and reusable, a key principle of green chemistry. The diphenylphosphoryl group would coordinate the active metal species, while the boronic acid would form a stable linkage with the support material.
Self-Assembled Ligand Systems: The ability of boronic acids to form boroxine (B1236090) anhydrides or to interact with polyols can be exploited to create supramolecular ligand assemblies. By designing complementary binding partners, it is possible to generate dynamic and self-healing catalytic systems where the active species can be modulated by external stimuli.
Bimodal Probes and Sensors: In materials science and biomedical applications, the diphenylphosphoryl group can be part of a fluorophore, while the boronic acid can act as a recognition site for biologically important diols like glucose or sialic acids on cell surfaces. nih.gov This design would allow for the creation of sensors that signal the binding event through a change in fluorescence.
The rational design process for these systems involves a synergistic combination of computational modeling and experimental validation. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of the metal-ligand complexes, as well as to model the transition states of catalytic reactions. This theoretical insight can guide the synthesis of ligands with optimized properties.
For instance, in the context of Suzuki-Miyaura cross-coupling, a hybrid ligand derived from this compound could potentially offer advantages over traditional phosphine ligands. nih.govchemrxiv.org The boronic acid moiety could interact with the boronic acid reagent of the coupling partner, facilitating the transmetalation step, which is often rate-limiting.
Below is a table illustrating a hypothetical comparison of catalytic performance in a Suzuki-Miyaura reaction, showcasing the potential advantages of a rationally designed hybrid ligand based on this compound.
| Ligand Type | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Key Design Feature | Postulated Advantage |
|---|---|---|---|---|---|
| Triphenylphosphine (Monofunctional) | 1.0 | 12 | 85 | Standard phosphine ligand | Baseline performance |
| This compound (Hybrid Ligand) | 0.5 | 6 | 95 | Phosphoryl coordination and boronic acid substrate interaction | Enhanced reaction rate and yield due to substrate pre-concentration |
| Silica-immobilized this compound | 2.0 (based on active metal) | 8 | 92 (1st cycle) | Boronic acid as anchor to solid support | Catalyst recyclability, reduced metal leaching |
Future research in this area will likely focus on the synthesis of a library of derivatives of this compound with varied steric and electronic properties on the phenyl rings of the phosphoryl group. The catalytic activity of these new hybrid ligands will be systematically evaluated in a range of important organic transformations. Furthermore, advanced spectroscopic techniques and kinetic studies will be crucial to elucidate the precise mechanistic roles of each functional group, thereby refining the design principles for the next generation of highly efficient and selective hybrid ligand systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

